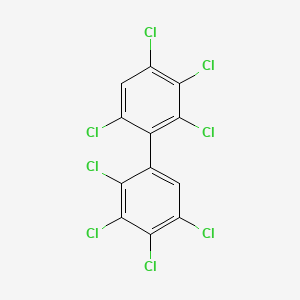

2,2',3,3',4,4',5,6'-Octachlorobiphenyl

Descripción general

Descripción

2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl is a polychlorinated biphenyl (PCB) with the molecular formula C12H2Cl8 and a molecular weight of 429.768 g/mol . This compound is one of the 209 PCB congeners, which are synthetic organic chemicals known for their environmental persistence and potential health hazards . PCBs were widely used in industrial applications but were banned in the 1970s due to their bioaccumulative nature and adverse health effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl can be synthesized from pentachlorobenzene and 2,4,6-trichloroaniline . The reaction typically involves chlorination under controlled conditions to achieve the desired octachlorinated biphenyl structure.

Industrial Production Methods: Industrial production of PCBs, including 2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl, involved the chlorination of biphenyl in the presence of a catalyst. The degree of chlorination was controlled to produce specific PCB congeners . due to the ban on PCBs, industrial production has ceased, and current research focuses on the degradation and remediation of these compounds.

Análisis De Reacciones Químicas

Types of Reactions: 2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl primarily undergoes substitution reactions due to the presence of multiple chlorine atoms . These reactions can include nucleophilic aromatic substitution, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions: Common reagents for substitution reactions include nucleophiles such as hydroxide ions, amines, and thiols. The reactions typically occur under basic conditions and elevated temperatures to facilitate the substitution process .

Major Products: The major products of these reactions depend on the nucleophile used. For example, substitution with hydroxide ions can produce hydroxylated biphenyls, while reactions with amines can yield aminated biphenyls .

Aplicaciones Científicas De Investigación

Environmental Monitoring

1.1 Detection and Analysis of PCBs

- OCB is widely used as a standard in analytical chemistry for the detection and quantification of PCBs in environmental samples. Its presence in soil and water systems is critical for assessing pollution levels and understanding ecological impacts.

- Advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to analyze OCB concentrations in various matrices, including sediments and biota .

1.2 Case Studies

- A study on the distribution of PCBs in marine environments highlighted the significance of OCB as a contaminant marker. The research demonstrated that OCB levels could indicate historical usage patterns of PCBs in industrial applications .

- Another case involved the assessment of PCB contamination in oysters, where OCB was identified among other congeners, providing insights into bioaccumulation processes in aquatic organisms .

Toxicological Research

2.1 Health Impact Studies

- Research has indicated that OCB exhibits toxicological effects similar to other PCBs, impacting endocrine function and potentially leading to carcinogenic outcomes. Studies have focused on its effects on reproductive health and immune system functionality in animal models .

- A notable investigation assessed the neurotoxic effects of OCB exposure in rodents, revealing alterations in behavior and neurodevelopmental outcomes .

2.2 Regulatory Framework

- Due to its toxicity profile, OCB is included in various regulatory assessments concerning PCB management and remediation efforts. Its classification under hazardous substances necessitates careful monitoring and control measures to protect public health and the environment .

Industrial Applications

3.1 Reference Material for Analytical Methods

- OCB serves as a certified reference material (CRM) for calibrating analytical instruments used in PCB detection. It ensures accuracy and reliability in laboratory results when measuring PCB levels across different samples .

- The compound's stability makes it suitable for long-term storage and use in quality control procedures within laboratories focusing on environmental analysis .

Research and Development

4.1 Chemical Properties Investigation

- Studies have been conducted to explore the physicochemical properties of OCB, such as solubility and volatility, which are essential for understanding its behavior in environmental contexts .

- Investigations into the degradation pathways of OCB contribute to developing remediation strategies for contaminated sites.

Data Summary Table

Mecanismo De Acción

2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl exerts its effects through several mechanisms:

Activation of Xenobiotic Metabolizing Enzymes: It activates the expression of phase I and II xenobiotic metabolizing enzyme genes, such as CYP1A1.

Biochemical and Toxic Effects: Mediates toxic effects through interactions with cellular receptors and enzymes, leading to oxidative stress and disruption of cellular functions.

Cell-Cycle Regulation: Involved in the regulation of the cell cycle, potentially contributing to carcinogenic effects.

Comparación Con Compuestos Similares

- 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl (PCB 194)

- 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl (PCB 198)

- 2,2’,3,4,4’,5,6,6’-Octachlorobiphenyl (PCB 201)

Comparison: 2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Compared to other octachlorobiphenyls, it may exhibit different toxicological profiles and environmental behaviors .

Actividad Biológica

2,2',3,3',4,4',5,6'-Octachlorobiphenyl (OCB) is a highly chlorinated biphenyl compound that falls under the category of polychlorinated biphenyls (PCBs). This compound has garnered significant attention due to its biological activity and potential toxicological effects on both wildlife and humans. This article delves into the various aspects of its biological activity, including mechanisms of action, biochemical interactions, and toxicological implications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂Cl₈ |

| Number of Chlorines | 8 |

| Chemical Stability | High |

| Bioaccumulation Potential | Significant |

The structure of OCB, with eight chlorine atoms attached to the biphenyl framework, contributes to its stability and lipophilic nature, which facilitates bioaccumulation in living organisms.

The biological activity of OCB primarily involves its interaction with various biological targets:

- Aryl Hydrocarbon Receptor (AhR) : OCB binds to AhR, leading to the activation of genes involved in xenobiotic metabolism. This interaction can disrupt normal cellular functions and contribute to toxicological effects.

- Circadian Rhythm Disruption : Research indicates that OCB inhibits the expression of the core circadian component PER1. This disruption may lead to altered sleep patterns and hormonal imbalances.

- Endocrine Disruption : OCB has been shown to affect thyroid hormone production and bind to estrogen receptors, potentially leading to reproductive and developmental issues .

Biochemical Interactions

OCB interacts with various enzymes and proteins within biological systems:

- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, affecting cellular metabolism and signaling pathways.

- Neurotoxic Effects : Studies have indicated alterations in neurotransmitter levels, particularly dopamine, which may have implications for neurodevelopmental processes.

Toxicological Implications

The toxicological profile of OCB is concerning due to its potential health effects:

- Acute Toxicity : The oral LD50 for rats is reported at 5,001 mg/kg, indicating low acute toxicity but significant chronic effects from long-term exposure .

- Chronic Effects : Long-term exposure can lead to bioaccumulation and chronic health issues such as cancer and reproductive disorders. The compound's persistence in the environment raises concerns for ecological health as well .

Case Studies

Several studies have investigated the effects of OCB on wildlife and human health:

- Wildlife Studies : Research conducted on snapping turtles in contaminated environments showed elevated levels of PCBs, including OCB. These studies highlighted the impact on reproductive success and developmental abnormalities in hatchlings .

- Human Health Assessments : Epidemiological studies have linked PCB exposure to various health outcomes in populations living near contaminated sites. Increased incidences of thyroid dysfunction and reproductive issues have been observed .

Propiedades

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl8/c13-4-2-6(15)9(17)11(19)7(4)3-1-5(14)10(18)12(20)8(3)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFCCUSDZLKBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074157 | |

| Record name | 2,2',3,3',4,4',5,6'-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42740-50-1 | |

| Record name | PCB 196 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42740-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3',4,4',5,6'-Octachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042740501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,4',5,6'-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',5,6'-OCTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W40E7L2DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Where does 2,2',3,3',4,4',5,6'-Octachlorobiphenyl tend to accumulate in the body, and does this impact its effects?

A1: Research indicates that this compound accumulates in the bone marrow of squirrel monkeys and mice. [] This is significant because the bone marrow is responsible for producing blood cells. While the exact mechanism of accumulation in the bone marrow is not fully elucidated in the provided research, it was observed that a significant portion of the compound localized in the bone marrow fat rather than within blood-producing cells. [] Despite this, this compound demonstrated a significant inhibitory effect on the formation of granulocytic colonies (a type of white blood cell) from mouse progenitor cells in vitro. [] This suggests that even though the compound may primarily reside in fat tissues, it can still exert an effect on blood cell development.

Q2: How does this compound behave in the environment and impact organisms?

A2: this compound exhibits biomagnification, meaning its concentration increases as it moves up the food chain. [] This was demonstrated in a study where guppies were fed food containing the compound. The study found that the steady-state concentration of this compound in the fish exceeded the concentration in their food. [] This highlights the potential for this compound to reach concerning levels in organisms at higher trophic levels, posing risks to ecosystem health.

Q3: What is the significance of understanding the Henry's Law Constant for this compound?

A3: The Henry's Law Constant is a measure of a compound's tendency to partition between water and air. For this compound, this constant has been experimentally determined at various environmentally relevant temperatures. [] This information is crucial for predicting the compound's distribution and fate in the environment. A higher Henry's Law Constant suggests a greater tendency to volatilize from water bodies into the atmosphere, influencing its transport and potential for long-range dispersal. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.